Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)-
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Overview
Description
Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dihydrothiazolyl group, and a methylquinolinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- typically involves multi-step organic reactions. One common method includes the reaction of N-cyclohexylguanidine with 2-methyl-4-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-pyridinyl)-
- **Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-isoquinolinyl)-
Uniqueness
Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72042-08-1 |
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Molecular Formula |
C20H25N5S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-cyclohexyl-1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C20H25N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
KREDTDIXTPXUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NCCS4 |
Origin of Product |
United States |
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